![molecular formula C7H8ClN3O3 B1276217 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione CAS No. 22365-19-1](/img/structure/B1276217.png)
6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-ACMPD, is a synthetic compound used for a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the study of enzymatic reactions, and in the production of bioactive compounds. 6-ACMPD is a versatile compound that has a wide range of potential uses and applications in the laboratory.
Scientific Research Applications
Synthesis of Xanthine Derivatives
Xanthines are a class of compounds with various pharmacological effects, including stimulatory and diuretic properties. The compound serves as a precursor for the synthesis of 8-substituted xanthines . This application is significant in medicinal chemistry, where xanthines are used to block adenosine receptors, which are potential drug targets for heart and brain diseases.
Antimicrobial Agents
Research has shown that derivatives of pyrimidine, such as the compound being analyzed, can be synthesized into structures that exhibit broad-spectrum antimicrobial activity . These derivatives have been tested against various bacterial and fungal strains, showing promise as new antimicrobial agents.
In-vitro Cytotoxicity
The compound’s derivatives have been investigated for their cytotoxic effects on cancerous cell lines, such as Caco-2 cells . This application is crucial in the development of chemotherapeutic agents, where selective toxicity towards cancer cells over normal cells is desired.
Pharmaceutical Testing
As a research chemical, this compound is used in pharmaceutical testing to develop high-quality reference standards . These standards are essential for ensuring the accuracy and consistency of pharmaceutical products.
Precursors for Bioactive Molecules
The compound’s derivatives are used as precursors for bioactive molecules, particularly in the synthesis of compounds with potential therapeutic effects . This includes the development of drugs that can interact with specific biological targets, such as enzymes or receptors.
Chemical Research and Development
In chemical R&D, this compound is valuable for exploring new synthetic pathways and reactions . Its versatility in chemical transformations makes it a useful tool for discovering novel compounds and reaction mechanisms.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, inhibit cdk2, thereby disrupting cell cycle progression .
Biochemical Pathways
Given the potential cdk2 inhibition, it could be inferred that the compound may affect cell cycle progression and proliferation .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting potential antiproliferative effects .
properties
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-11-5(9)4(3(12)2-8)6(13)10-7(11)14/h2,9H2,1H3,(H,10,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORUZOLZIKLBDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C(=O)CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407135 |
Source
|
Record name | 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22365-19-1 |
Source
|
Record name | 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.